3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-29-17-9-5-6-15(12-17)13-27-22(28)20-18(10-11-31-20)24-23(27)32-14-19-25-21(26-30-19)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQMEVSIAMCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by the introduction of the 3-methoxybenzyl and 3-phenyl-1,2,4-oxadiazol-5-yl)methylthio groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The industrial production methods aim to minimize waste and reduce production costs while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidin-4(3H)-one Core
Substituent Variations
- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a): Substituents: 3-Methoxyphenyl groups at positions 2 and 4. Synthesis: Condensation of 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide with 4-methoxybenzaldehyde under acidic conditions. Physical Data: Melting point 241–243°C, yield 61% .
- 2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (13): Substituents: 4-Methoxybenzyl at position 2 and 3-methoxyphenyl at position 5. Synthesis: Acetyl chloride-mediated reaction followed by NaOH/DMF treatment. Physical Data: Melting point 258–261°C, yield 49% . Comparison: Substitution at position 2 with a benzyl group (vs. sulfur-linked oxadiazole) may alter solubility and receptor-binding efficiency.
Functional Group Modifications
- 3-(2-Chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one: Substituents: Chlorobenzyl at position 3 and 3-methylphenyl-oxadiazole at position 6. Structure: Thieno[2,3-d]pyrimidinone core (vs. [3,2-d] in the target). Physical Data: Molecular weight 448.9 g/mol . Comparison: The [2,3-d] ring fusion may reduce steric hindrance compared to [3,2-d], affecting pharmacokinetics.
Analogues with Oxadiazole Moieties
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- 3-(2-Chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one: Substituents: Halogenated benzyl at position 3 and thiophene-oxadiazole at position 6. Physical Data: Molecular formula C₂₃H₁₅ClFN₃O₂S₂ .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c): Substituents: Pyrimidine and oxadiazole fused to a benzooxazinone core. Synthesis: Reaction with phenyl-1,2,4-oxadiazoles using Cs₂CO₃ in DMF. Comparison: The benzooxazinone core (vs. thienopyrimidinone) may confer distinct electronic properties and bioactivity .
Analogues with Pyrazole and Triazole Moieties
- 7,9-Bis(4-methoxyphenyl)-2-(3-methyl-5-oxo-pyrazol-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (6b–d): Substituents: Pyrazole at position 2 and bis(4-methoxyphenyl) at positions 7 and 7. Physical Data: Melting points 183–230°C, yields 70–72% . Comparison: Pyrazole substitution (vs. oxadiazole) may reduce metabolic stability due to differences in hydrogen-bonding capacity.
Biological Activity
The compound 3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
1. Structural Overview
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidin-4(3H)-one core.
- A methoxybenzyl substituent.
- A 1,2,4-oxadiazole moiety linked via a methylthio group.
This unique combination of functional groups is believed to contribute to its diverse biological activities.
2.1 In Vitro Studies
Research has indicated that compounds based on the thieno[3,2-d]pyrimidin-4(3H)-one framework exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). For example, a related thieno[2,3-d]pyrimidinone compound exhibited an IC50 value of 0.94 μM against A549 cells, indicating potent anti-proliferative effects without toxicity to normal liver cells .
The mechanism through which these compounds exert their effects often involves:
- Inhibition of Key Enzymes : Many thieno derivatives act as inhibitors of thymidylate synthase and other enzymes crucial for DNA synthesis . This inhibition leads to apoptosis in cancer cells.
3.1 Efficacy Against Bacteria and Fungi
The compound's structural components suggest potential antimicrobial activity:
- Gram-negative and Gram-positive Bacteria : Compounds similar to this structure have demonstrated significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with MIC values reported as low as 0.21 μM for related oxadiazole derivatives .
3.2 Mechanistic Insights
Molecular docking studies reveal that these compounds may interact with bacterial DNA gyrase and MurD enzyme, critical for bacterial cell wall synthesis and DNA replication . This interaction is facilitated by hydrogen bonding and hydrophobic interactions.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno derivatives:
- Modifications at specific positions on the thieno ring or substituents can enhance potency or selectivity against certain cancer types or microbial strains .
5. Case Studies
Several studies have documented the biological activity of similar compounds:
- Case Study on Thieno Derivatives : A recent study synthesized various thieno[2,3-d]pyrimidinones and evaluated their anticancer properties against multiple cell lines, revealing promising IC50 values comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another investigation focused on thiazolopyridine derivatives highlighted their effectiveness against clinical strains of Citrobacter freundii, suggesting that modifications in the oxadiazole structure could lead to enhanced antimicrobial properties .
6. Conclusion
The compound This compound demonstrates significant potential as both an anticancer and antimicrobial agent due to its unique structural characteristics and mechanisms of action. Ongoing research into its SAR and further biological evaluations are essential for developing effective therapeutic agents.
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the key synthetic routes for preparing this thieno[3,2-d]pyrimidinone derivative?
Answer:
The compound is synthesized via a multi-step approach:
- Cyclocondensation : Reacting N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide with phosphorous oxychloride (POCl₃) under reflux, followed by hydrolysis to replace the chlorine atom .
- Alkylation : Introducing the 3-methoxybenzyl and 1,2,4-oxadiazole moieties using benzyl chlorides or 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Solvent choice (e.g., DMF or acetonitrile) and reaction temperature (80–100°C) are critical for regioselectivity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) yields the final product. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Basic Question: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, particularly the methoxybenzyl (-OCH₃ at δ ~3.8 ppm) and oxadiazole-thioether linkages (C-S-C at δ ~4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the thieno[3,2-d]pyrimidinone core and substituent geometry .
Advanced Question: How can synthetic yields be optimized for the alkylation step?
Answer:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in biphasic systems .
- Solvent Optimization : Polar aprotic solvents like DMF improve nucleophilic substitution efficiency. Lower reaction temperatures (60–70°C) reduce side-product formation .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ FTIR to identify optimal termination points, minimizing over-alkylation .
Advanced Question: What strategies resolve contradictions in reported antimicrobial activity data?
Answer:
- Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note discrepancies in inoculum size or growth media .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups on benzyl rings) to isolate structural determinants of activity. For example, 3-methoxybenzyl enhances membrane penetration vs. bulkier substituents .
- Controlled Variables : Replicate studies with identical bacterial strains, culture conditions, and compound batches to isolate experimental variables .
Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Core Modifications : Synthesize analogs with variations in the thieno[3,2-d]pyrimidinone core (e.g., replacing sulfur with oxygen) to assess impact on target binding .
- Substituent Libraries : Prepare derivatives with alternative aryl groups (e.g., 4-fluorophenyl instead of 3-methoxybenzyl) and evaluate potency against kinase or protease targets .
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with bacterial DNA gyrase or fungal CYP51, guiding rational design .
Advanced Question: How to address discrepancies in cytotoxicity profiles across cell lines?
Answer:
- Panel Testing : Screen against diverse cell lines (e.g., HeLa, HEK293, MCF-7) using MTT assays. Normalize data to positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Correlate results with ROS generation or mitochondrial membrane potential assays .
- Metabolic Stability : Assess hepatic metabolism using human liver microsomes (HLMs) to identify rapid degradation pathways affecting in vitro/in vivo consistency .
Advanced Question: What computational methods validate the compound’s binding to therapeutic targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to EGFR or Topoisomerase II over 100 ns trajectories (AMBER/CHARMM force fields) to assess stability of key interactions (e.g., hydrogen bonds with oxadiazole) .
- Free Energy Calculations : Use MM-GBSA to quantify binding affinities. Compare with experimental IC₅₀ values for validation .
- ADMET Prediction : Employ SwissADME or ADMETlab to predict bioavailability, BBB penetration, and CYP450 interactions, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
